molecular formula C23H20N2O B14507361 4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 63235-73-4

4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one

Katalognummer: B14507361
CAS-Nummer: 63235-73-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: SJOFSKIQAQJWAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound with a molecular formula of C23H20N2O. This compound is characterized by its imidazole ring, which is substituted with phenyl groups at the 4 and 5 positions, and a phenylethyl group at the 1 position. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

63235-73-4

Molekularformel

C23H20N2O

Molekulargewicht

340.4 g/mol

IUPAC-Name

4,5-diphenyl-3-(2-phenylethyl)-1H-imidazol-2-one

InChI

InChI=1S/C23H20N2O/c26-23-24-21(19-12-6-2-7-13-19)22(20-14-8-3-9-15-20)25(23)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,24,26)

InChI-Schlüssel

SJOFSKIQAQJWAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.